(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone
Description
The compound "(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone" features a piperazine core linked to a phenyl group via a carbonyl bridge and substituted with a 3-amino-2-hydroxybenzoyl moiety.
Properties
IUPAC Name |
[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-15-8-4-7-14(16(15)22)18(24)21-11-9-20(10-12-21)17(23)13-5-2-1-3-6-13/h1-8,22H,9-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFMCGNZHVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729813 | |
| Record name | [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-32-6 | |
| Record name | [4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with an appropriate benzoyl chloride derivative to form the piperazine-benzoyl compound.
Introduction of Amino Group: : The amino group is introduced through a substitution reaction, often using ammonia or an amine source.
Hydroxylation: : The hydroxy group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxy group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: : Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl compounds.
Scientific Research Applications
(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs and their distinguishing features include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂, ) and trifluoromethyl (-CF₃, ) groups enhance electrophilicity but reduce solubility. In contrast, amino (-NH₂) and hydroxyl (-OH) groups in the target compound improve hydrogen bonding and hydrophilicity.
- Physical States: Nitro-substituted analogs () are solids with higher melting points (~185–190°C), while amino derivatives (–15) are viscous oils, likely due to reduced crystallinity from hydrogen bonding.
- Synthetic Yields : Yields vary significantly (e.g., 18% for QD12 in vs. 87% for the nitro derivative in ), reflecting differences in substituent reactivity and synthetic routes.
Key Observations :
- Hydrogen Bonding : The target compound’s -NH₂ and -OH groups may enhance interactions with polar residues in enzymes or receptors, similar to ZINC000015767717’s furan/carbonyl interactions .
- Halogen Effects: Chloro/fluoro substituents () improve lipophilicity and membrane penetration, critical for CNS-targeting ligands.
- Enzyme Inhibition : Nitro/trifluoromethyl groups () are associated with electron-deficient aromatic systems, favoring interactions with hydrophobic enzyme pockets.
Spectroscopic and Analytical Characterization
All compounds () were validated via IR, ¹H/¹³C NMR, and mass spectrometry. For example:
- NMR Shifts: The target compound’s 3-amino-2-hydroxybenzoyl group would exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) and broad -NH/-OH signals (δ ~5–6 ppm), contrasting with nitro derivatives (δ ~8–9 ppm for aromatic -NO₂) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 318.2 in ) align with calculated masses, confirming structural integrity.
Biological Activity
The compound (4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)(phenyl)methanone , also known by its CAS number 473734-32-6, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 325.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to tyrosinase activity.
Enzymatic Inhibition
Research indicates that derivatives of this compound can inhibit tyrosinase, an enzyme critical for melanin biosynthesis. This inhibition can have therapeutic implications for conditions such as hyperpigmentation and melanoma.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The compound's efficacy was measured using standard disk diffusion methods, showing significant inhibition zones compared to control groups.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In assays measuring DPPH radical scavenging activity, it demonstrated a concentration-dependent antioxidant effect, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Cell Viability Assays :
- Antimicrobial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
